Enhanced Lipophilicity Drives Differential Pharmacokinetic and Formulation Properties Versus Unsubstituted 2-Azidopyrazine
The introduction of a 2-phenyl and a 3-methyl group onto the pyrazine core drastically increases the compound's lipophilicity compared to the parent 2-azidopyrazine scaffold. The calculated LogP for 5-Azido-3-methyl-2-phenylpyrazine is 2.85, a substantial increase over the LogP of 0.55 for 2-azidopyrazine [1][2]. This difference indicates that the target compound is far more hydrophobic, which will profoundly affect its solubility, membrane permeability, and non-specific binding in biological assays.
| Evidence Dimension | Hydrophobicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.85 |
| Comparator Or Baseline | 2-Azidopyrazine (CAS 30466-91-2), Calculated LogP = 0.55 |
| Quantified Difference | A 2.30 log unit increase, representing a ~200-fold greater partitioning into a non-polar phase. |
| Conditions | Computational prediction (Molbase for target; chem-space.com for comparator) |
Why This Matters
For procurement decisions in medicinal chemistry or probe development, this 200-fold lipophilicity difference dictates that the target compound cannot be substituted with simpler azidopyrazines without fundamentally altering the ADME profile, solubility characteristics, and formulation strategy.
- [1] Molbase. 5-Azido-3-methyl-2-phenylpyrazine. CAS 83505-93-5. https://m.molbase.cn/baike/2156675/ (accessed 2026-05-01). View Source
- [2] Chem-Space. 2-Azidopyrazine; MFCD18449266. https://chem-space.com/ (accessed 2026-05-01). View Source
